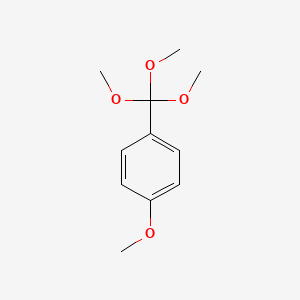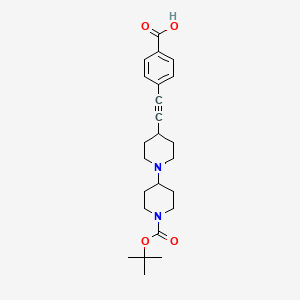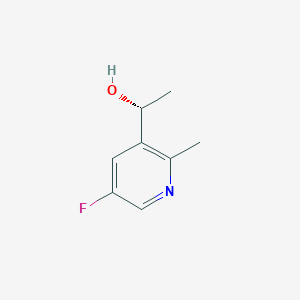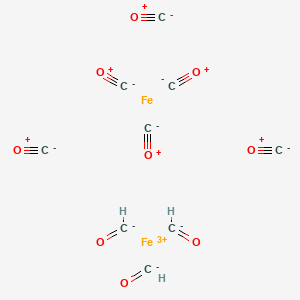
8-Fluoro-5-hydroxy-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the use of quinoline-N-oxides under photocatalytic conditions . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-5-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5-hydroxy-1H-quinolin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Fluoro-5-hydroxy-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and DNA. . This mechanism is similar to that of fluoroquinolone antibiotics.
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 8-Fluoro-5-hydroxy-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Unlike some other fluoroquinolines, it has a hydroxyl group at the 5-position and a fluorine atom at the 8-position, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H6FNO2 |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
8-fluoro-5-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h1-4,12H,(H,11,13) |
InChI-Schlüssel |
JRMDMFMYUDHASZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


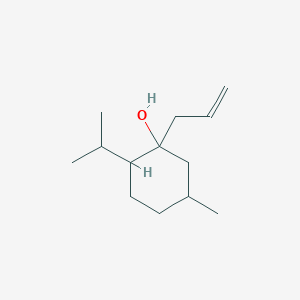
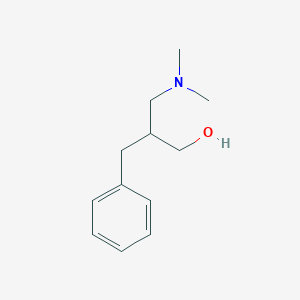
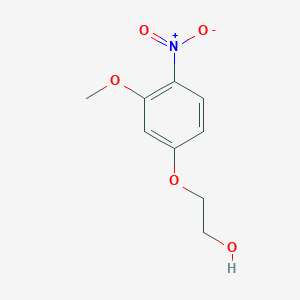
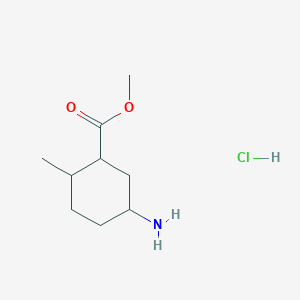


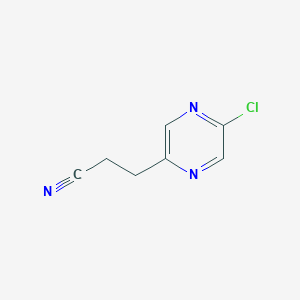
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
